molecular formula C18H12N2OS B2671009 N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921150-43-8

N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2671009
CAS RN: 921150-43-8
M. Wt: 304.37
InChI Key: LPTFCFLWHMJGIE-UHFFFAOYSA-N
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Description

“N-(3-cyanothiophen-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Synthesis Analysis

The compound is synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This reaction is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .


Chemical Reactions Analysis

The compound’s interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of derivatives similar to "N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide". For example, the study on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives explores the creation of compounds with a variety of aryl substituents. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with one specific compound further analyzed through single crystal X-ray diffraction studies (Özer et al., 2009).

Antimicrobial and Antipathogenic Activity

Another study on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, investigated their interaction with bacterial cells in free and adherent states. The research demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science Applications

In the field of materials science, studies have focused on the synthesis of polyamides and polyimides derived from diamino-diphenyl or di(biphenylyl)-p-terphenyl compounds. These polymers exhibit excellent thermooxidative stability and potential for use as processable and heat-resistant polymeric materials (Spiliopoulos et al., 1998).

Chemical Sensing

Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has explored their solid-state properties and potential as colorimetric sensors for fluoride anions. One compound in this series was found to exhibit a significant color transition in response to fluoride ion, showcasing its utility for naked-eye detection of fluoride in solution (Younes et al., 2020).

Mechanism of Action

The compound exhibits moderate antioxidant activity and significant antimicrobial properties . It demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) and both Gram-positive and Gram-negative bacterial strains .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-12-16-10-11-22-18(16)20-17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTFCFLWHMJGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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